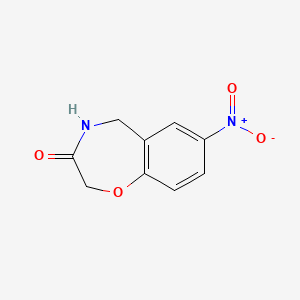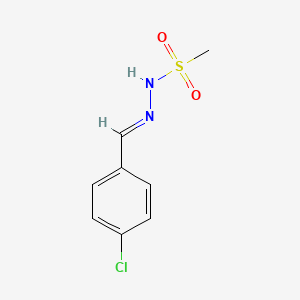![molecular formula C17H26ClN3O3S B5512533 1-[(4-chlorobenzyl)sulfonyl]-N-[2-(dimethylamino)ethyl]-3-piperidinecarboxamide](/img/structure/B5512533.png)
1-[(4-chlorobenzyl)sulfonyl]-N-[2-(dimethylamino)ethyl]-3-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of piperidine derivatives, including compounds similar to "1-[(4-chlorobenzyl)sulfonyl]-N-[2-(dimethylamino)ethyl]-3-piperidinecarboxamide," involves multi-step chemical processes. These processes often start with the coupling of specific sulfonyl chlorides with piperidine under controlled conditions, followed by subsequent functionalization steps. For example, Sugimoto et al. (1990) described the synthesis of potent anti-acetylcholinesterase piperidine derivatives through strategic substitutions on the benzamide moiety and the piperidine nitrogen atom, which significantly increased their biological activity (Sugimoto et al., 1990).
Molecular Structure Analysis
The molecular structure of piperidine derivatives is characterized by X-ray diffraction studies, which reveal their crystalline forms and conformation. Naveen et al. (2015) investigated the crystal and molecular structure of a similar piperidine derivative, highlighting the chair conformation of the piperidine ring and the distorted tetrahedral geometry around the sulfur atom, illustrating the complex three-dimensional arrangements these molecules can adopt (Naveen et al., 2015).
Chemical Reactions and Properties
Piperidine derivatives undergo various chemical reactions, including sulfonation, acylation, and coupling reactions, which modify their chemical properties and biological activities. The study by Isobe et al. (2005) on the oxygenative amination of [60]fullerene using piperidine underlines the versatility of piperidine derivatives in participating in complex chemical reactions, leading to novel compounds with unique structures and properties (Isobe et al., 2005).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Anti-Acetylcholinesterase Activity :A study by Sugimoto et al. (1990) on a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, closely related to the compound of interest, demonstrated potent inhibitors of acetylcholinesterase (AChE). These derivatives showed significant affinity and activity against AChE, highlighting their potential as therapeutic agents for conditions like Alzheimer's disease (Sugimoto et al., 1990).
Antimicrobial and Enzyme Inhibition :Khalid et al. (2013) synthesized O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine. These compounds were evaluated for their biological activities against enzymes like lipoxygenase (LOX), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), displaying promising activity, especially against BChE (Khalid et al., 2013).
Potential Alzheimer’s Disease Treatment :Rehman et al. (2018) focused on the synthesis of new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives as potential drug candidates for Alzheimer’s disease. These compounds were evaluated for their enzyme inhibition activity against the acetyl cholinesterase (AChE) enzyme, suggesting their validity as new drug candidates for treating Alzheimer's disease (Rehman et al., 2018).
Anticancer Potential :A study by Rehman et al. (2018) on the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole evaluated them as promising anticancer agents. This research demonstrated that certain compounds have low IC50 values, acting as potent anticancer agents, highlighting the therapeutic potential of these derivatives in cancer treatment (Rehman et al., 2018).
Wirkmechanismus
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methylsulfonyl]-N-[2-(dimethylamino)ethyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClN3O3S/c1-20(2)11-9-19-17(22)15-4-3-10-21(12-15)25(23,24)13-14-5-7-16(18)8-6-14/h5-8,15H,3-4,9-13H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJKWQIWGLXSPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1CCCN(C1)S(=O)(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(diethylamino)methyl]-2,7,8-trimethyl-4-quinolinol](/img/structure/B5512456.png)
![3-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5512461.png)
![N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5512467.png)
![(3R*,4R*)-3-cyclopropyl-4-methyl-1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}pyrrolidin-3-ol](/img/structure/B5512469.png)
![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methylchromane-3-carboxamide](/img/structure/B5512474.png)



![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5512492.png)


![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N,N-dimethyl-1-piperazinesulfonamide](/img/structure/B5512500.png)
![2-(4-fluorophenyl)-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)acetamide](/img/structure/B5512515.png)
![5-(phenoxymethyl)-4-[(2,4,5-trimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5512523.png)